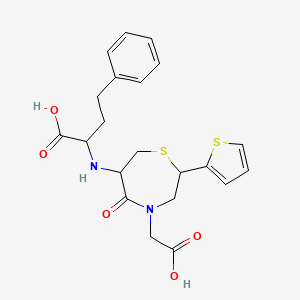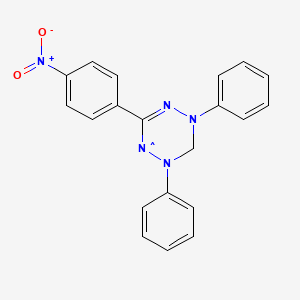
NPDPV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NPDPV is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NPDPV typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions to form this compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain this compound in its purest form.
化学反応の分析
Types of Reactions
NPDPV undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often require nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
NPDPV has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Industrial applications of this compound include its use in the production of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of NPDPV involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the context in which this compound is used and the specific targets involved.
特性
CAS番号 |
31994-78-2 |
|---|---|
分子式 |
C20H17N5O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
6-(4-nitrophenyl)-2,4-diphenyl-1,3-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C20H17N5O2/c26-25(27)19-13-11-16(12-14-19)20-21-23(17-7-3-1-4-8-17)15-24(22-20)18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChIキー |
BBXGBRVXVDRHGA-UHFFFAOYSA-N |
SMILES |
C1N(N=C([N]N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
正規SMILES |
C1N(NC(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
| 31994-78-2 | |
同義語 |
6-(4-nitrophenyl)-2,4-diphenylverdazyl NPDPV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


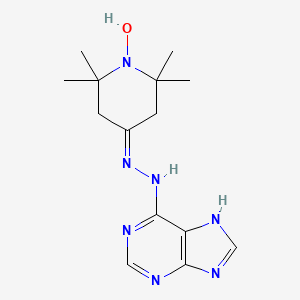

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-propan-2-yl-5-tetrazolyl)thio]ethanone](/img/structure/B1227602.png)
![2-Amino-4-[5-methyl-2-(methylthio)-3-thiophenyl]-5-oxo-1-(3-pyridinyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B1227603.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-chlorophenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1227604.png)

![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)
![4-[4-(Phenylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B1227612.png)
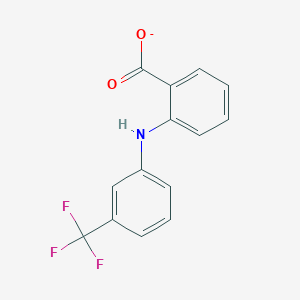
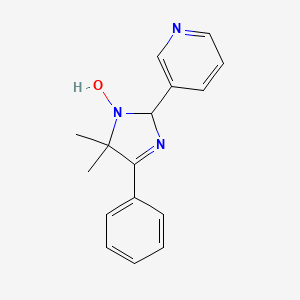
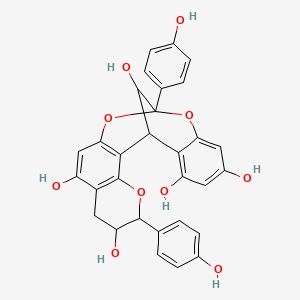
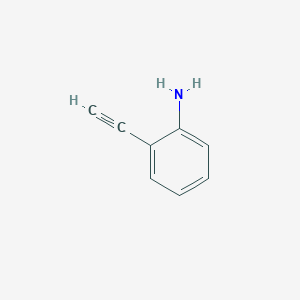
![ethyl {1-[(9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-2-yl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B1227621.png)
